3,4,6-三-O-苄基-2-脱氧-D-吡喃葡萄糖

描述

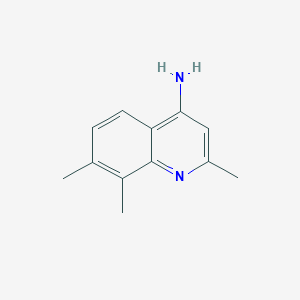

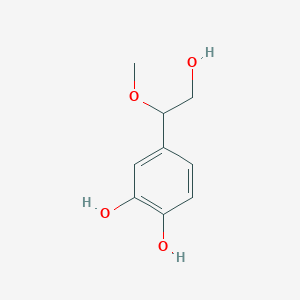

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose is a derivative of D-glucopyranose . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of various diseases .

Synthesis Analysis

The synthesis of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose involves several steps. One method involves the condensation of 4,6-di-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranosyl bromide with benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside .Molecular Structure Analysis

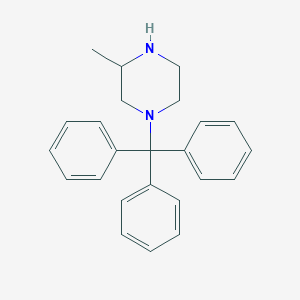

The molecular formula of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose is C27H30O5 . The molecular weight is 434.5 g/mol . The structure includes three benzyl groups attached to the oxygen atoms of the 3rd, 4th, and 6th carbon atoms of the glucopyranose ring .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in the ring-opening polymerization based on the configuration of the hydroxyl groups and conformational change of the pyranose ring during polymerization .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 104-108 °C . It has a rotatable bond count of 10 and a hydrogen bond donor count of 1 .科学研究应用

立体选择性合成

3,4,6-三-O-苄基-2-脱氧-D-吡喃葡萄糖已被用于各种 2-脱氧-α-D-吡喃葡萄糖苷的立体选择性合成中,展示了其在糖基化反应中的有效性。该过程涉及使用醇核试剂和三苯甲基四(五氟苯基)硼酸盐作为催化剂,从而导致目标产物的高收率 (Takeuchi、Higuchi 和 Mukaiyama,1997 年)。

寡糖合成

该化合物在复杂寡糖的合成中起着重要作用。例如,其衍生物已被用作糖基供体,在反应中生成具有完全选择性的 β-糖苷。这些方法有助于合成生物学上重要的分子,如人类血型 P1 抗原决定簇 (Koto 等人,2000 年)。

类黄酮 2-脱氧葡萄糖苷合成

类黄酮与 3,4,6-三-O-苄基-2-脱氧-D-吡喃葡萄糖的 Mitsunobu 反应已被证明是类黄酮 2-脱氧葡萄糖苷立体选择性合成的有效方法。糖部分没有 C2 取代基会导致 α-或 β-立体选择性,主要受保护基团控制 (Han 等人,2018 年)。

二糖合成

已经建立了一种涉及 1,2-二-O-乙酰基-3,4,6-三-O-苄基-β-D-吡喃葡萄糖及其类似物的方法来合成二糖。该方法为 2'-脱氧-β-二糖(一类重要的天然分子)提供了有效的途径 (Trumtel、Veyrières 和 Sinaÿ,1989 年)。

糖基化技术

3,4,6-三-O-苄基-2-脱氧-D-吡喃葡萄糖已用于糖基化程序中,特别是在合成 2-叠氮基-3,4,6-三-O-苄基-2-脱氧-D-吡喃葡萄糖及其衍生物中。这些方法涉及对硝基苯磺酰氯和三氟甲磺酸银等试剂,促进了复杂多糖的产生 (Koto 等人,1999 年)。

属性

IUPAC Name |

(4R,5S,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26?,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGHLARNGSMEJE-GWDBROLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450284 | |

| Record name | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | |

CAS RN |

160549-11-1, 132732-60-6 | |

| Record name | 2-Deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hexopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160549-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose in chemical synthesis?

A: 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose serves as a versatile starting material for synthesizing various complex molecules. [, , ]. For instance, it can be converted to its bis(tetrahydropyranyl)piperazine dimer, a novel tricyclic heterocycle []. Additionally, it acts as a precursor for synthesizing C-glycosidic analogues of N4-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-L-asparagine, useful tools for studying glycoprotein structures and functions []. Its versatility also extends to creating 2-deoxy-α-D-glucopyranosides, essential components of various natural products and pharmaceuticals [, ].

Q2: Can you elaborate on the use of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose in glycosylation reactions?

A: 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose plays a crucial role in glycosylation reactions, where it acts as a glycosyl donor [, ]. A significant advantage of using this compound is its ability to undergo stereoselective reactions, yielding primarily the α-anomer of the desired glycoside []. This selectivity is particularly important in carbohydrate chemistry, as the biological activity of glycosides is often dependent on the stereochemistry of the glycosidic linkage.

Q3: What are some of the challenges associated with using 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose in synthesis?

A: While 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose is a valuable building block, working with this compound presents some challenges. One notable challenge is its sensitivity to certain reaction conditions, requiring careful optimization of reaction parameters to prevent unwanted side reactions or degradation []. Additionally, the presence of multiple protecting groups, while necessary for regioselectivity, can complicate subsequent deprotection steps, demanding the development of efficient and mild deprotection strategies [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

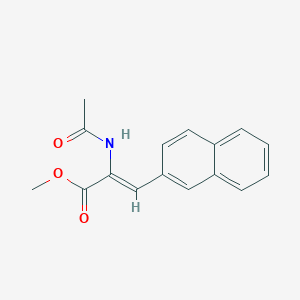

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)

![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)